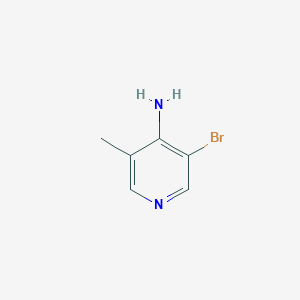

3-Bromo-5-methylpyridin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFGBUKLIFASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540243 | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-43-9 | |

| Record name | 3-Bromo-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methylpyridin 4 Amine

Established Synthetic Pathways

The synthesis of 3-Bromo-5-methylpyridin-4-amine can be achieved through several strategic routes. These pathways generally fall into two main categories: the functionalization of a pre-existing methylpyridin-amine core or the construction and subsequent reduction of a nitropyridine intermediate.

Bromination of 3-Methylpyridin-4-amine Precursors

One of the primary strategies for synthesizing this compound involves the direct introduction of a bromine atom onto the pyridine (B92270) ring of a 3-Methylpyridin-4-amine precursor. This approach leverages the activating effect of the amino group to direct the electrophilic substitution.

The direct bromination of 3-methyl-4-aminopyridine is a straightforward method for obtaining the target compound. pipzine-chem.com This reaction typically employs a brominating agent such as liquid bromine or N-bromosuccinimide (NBS). The reaction is carried out in a suitable solvent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. pipzine-chem.com The presence of the amino group at position 4 and the methyl group at position 3 directs the bromination to the 5-position.

Table 1: Reagents for Direct Bromination

| Brominating Agent | Description |

|---|---|

| Liquid Bromine (Br₂) | A common and powerful brominating agent. |

A more complex, multi-step method involves the use of sodium nitrite (B80452) and liquid bromine, often in a process analogous to the Sandmeyer reaction. This strategy is typically employed when starting from a different aminopyridine isomer or when direct bromination is not feasible. For instance, a related synthesis of 3-bromo-4-methylpyridine (B15001) starts with an aminopyridine precursor which is first treated with hydrobromic acid (HBr). chemicalbook.comgoogle.com The mixture is cooled significantly, and liquid bromine is added, followed by the slow, dropwise addition of an aqueous solution of sodium nitrite. chemicalbook.comgoogle.com The reaction is carefully maintained at a low temperature (e.g., below 0°C) during the addition. chemicalbook.comgoogle.com Finally, the pH of the solution is adjusted to be alkaline to isolate the final product. chemicalbook.comgoogle.com This sequence allows for the in-situ formation of a diazonium salt intermediate which is subsequently replaced by bromine.

Table 2: Typical Reaction Conditions for Bromination via Diazotization

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Aminopyridine derivative | chemicalbook.comgoogle.com |

| Reagents | Hydrobromic acid (HBr), Liquid Bromine, Sodium Nitrite | chemicalbook.comgoogle.com |

| Temperature | -10°C to 0°C | google.com |

Reduction of Nitropyridine Intermediates

An alternative major pathway to this compound involves the reduction of a nitropyridine intermediate. This route begins with the synthesis of a pyridine ring containing a nitro group, which is later converted to the essential amino group.

This method starts with 3-methylpyridine (B133936), which is first nitrated using a mixture of nitric acid and sulfuric acid to produce 3-methyl-4-nitropyridine (B157339). pipzine-chem.com This nitro intermediate is then subjected to a reduction step to convert the nitro group (-NO₂) into an amino group (-NH₂). pipzine-chem.com

Catalytic hydrogenation is a common and efficient method for this reduction. pipzine-chem.com The reaction involves treating the nitropyridine with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). pipzine-chem.compatsnap.com The reaction is typically carried out in a solvent such as methanol. google.compatsnap.com This process is highly effective and generally provides a high yield of the corresponding aminopyridine. google.com Alternative reduction systems, such as using iron powder in the presence of an acid like hydrochloric acid or acetic acid, can also be employed. pipzine-chem.comchemicalbook.com

Table 3: Catalytic Hydrogenation Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 3-Nitro-5-methylpyridine or similar nitropyridine | pipzine-chem.compatsnap.com |

| Catalyst | Palladium on Carbon (Pd/C) | pipzine-chem.compatsnap.com |

| Reducing Agent | Hydrogen Gas (H₂) | pipzine-chem.com |

| Solvent | Methanol | google.compatsnap.com |

A more elaborate synthesis constructs the 3-nitro-5-methylpyridine precursor itself from simpler starting materials. A patented method describes the reaction of diethyl malonate with an alkali metal, such as sodium, to form a salt. patsnap.com This salt then undergoes a condensation reaction with 3-nitro-5-chloropyridine. patsnap.com The resulting intermediate is subsequently decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine. patsnap.com This precursor is then reduced to 3-amino-5-methylpyridine, typically via catalytic hydrogenation as described previously, before the final bromination step to yield the target molecule. patsnap.com This pathway offers a versatile approach to constructing the core pyridine structure with the required substituents.

Table 4: Key Steps in Precursor Synthesis from Diethyl Malonate

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1 | Salt Formation | Diethyl malonate, Alkali metal (e.g., Sodium) | patsnap.com |

| 2 | Condensation | Product of Step 1, 3-Nitro-5-chloropyridine | patsnap.com |

| 3 | Decarboxylation | Product of Step 2, Acidic conditions | patsnap.com |

Advanced and Novel Synthetic Approaches

The synthesis of specifically substituted pyridines like this compound is a challenge due to the electronic nature of the pyridine ring, which can lead to a lack of selectivity and require harsh reaction conditions. nih.govchemrxiv.org Modern synthetic chemistry has introduced several advanced approaches to overcome these hurdles.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and purity of the target compound. Key variables include the choice of brominating agent, solvent, temperature, and the use of catalysts.

For instance, traditional bromination of pyridine derivatives with elemental bromine (Br₂) often requires high temperatures and the presence of strong acids like oleum (B3057394), which can lead to a mixture of mono- and di-brominated isomers that are difficult to separate. google.com To circumvent this, modern approaches utilize alternative brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). These reagents are often more selective and allow for milder reaction conditions. google.com A patent for brominating pyridine derivatives highlights the use of DBDMH in the presence of 65% oleum as a superior method, noting it leads to a low content of side products and is suitable for large-scale production. google.com

The choice of solvent and temperature is also crucial. The synthesis of a related compound, 3-Bromo-5-chloro-N-methylpyridin-4-amine, involves halogenation in organic solvents like dichloromethane (B109758) at low temperatures to prevent the formation of by-products. evitachem.com For industrial-scale synthesis, the use of continuous flow reactors is a potential optimization strategy to enhance efficiency and control over reaction conditions. evitachem.com

The following table illustrates how reaction conditions can be optimized for selectivity in pyridine functionalization, based on studies of related isomerization reactions.

Table 1: Optimization of Reaction Conditions for 4-Selective Substitution of 3-Bromopyridines This table is based on data for a related substitution reaction, demonstrating principles applicable to optimizing pyridine synthesis.

| Entry | Ratio of Pyridine to Alcohol | Additive (50 mol%) | Yield (%) | 4-Selectivity |

|---|---|---|---|---|

| 1 | 1.1 : 1 | None | 67% | 8.6 : 1 |

| 2 | 1.5 : 1 | None | 67% | 8.6 : 1 |

| 3 | 1.5 : 1 | KBr | 76% | >14 : 1 |

| 4 | 2.0 : 1 | None | 65% | 11.2 : 1 |

| 5 | 3.0 : 1 | None | 54% | 11.8 : 1 |

Data derived from studies on the 4-selective substitution of 3-bromopyridines, highlighting the impact of reactant ratios and additives on yield and selectivity. rsc.org

Regioselective Synthesis Strategies

Achieving the precise 3-bromo-5-methyl-4-amino substitution pattern requires sophisticated control over the reaction's regioselectivity. This involves directing the bromine atom to the C3 position and preventing its addition to other locations on the pyridine ring.

Directing substituents to the desired position on a pyridine ring is a central challenge in heterocyclic chemistry. Electrophilic aromatic substitution on the electron-deficient pyridine ring is difficult and typically directs incoming electrophiles to the 3-position, but often with low selectivity, resulting in regioisomeric mixtures. nih.govchemrxiv.org

To address this, one innovative strategy involves temporarily opening the pyridine ring to create a more reactive intermediate. A "one-pot" protocol has been developed that uses a modified Zincke ring-opening reaction to convert pyridines into azatriene intermediates, known as Zincke imines. nih.gov This maneuver transforms the electron-poor heterocycle into a series of polarized alkenes that can undergo electrophilic substitution with high regioselectivity. nih.gov Following halogenation of the intermediate, the pyridine ring is reformed. This method has proven effective for the 3-selective halogenation of a wide range of substituted pyridines, overriding the typical electronic directing effects of existing substituents. nih.gov

Another approach involves bromine-magnesium exchange reactions. Using reagents like isopropylmagnesium chloride (iPrMgCl) on bromopyridines allows for the creation of a Grignard reagent, which can then react with an electrophile. researchgate.net This method has been used to achieve complete regioselectivity in the functionalization of 2,3- and 2,5-dibromopyridines. researchgate.net

A fascinating and advanced strategy to control regioselectivity involves the isomerization of the halogen's position on the pyridine ring. It has been demonstrated that 3-bromopyridines can undergo a base-catalyzed isomerization to form 4-bromopyridines. rsc.org This process is proposed to proceed through a highly reactive 3,4-pyridyne intermediate. rsc.orgnih.gov

This "halogen dance" chemistry allows a mixture of bromo-isomers to converge into a single, desired product. nih.govrsc.org For example, a mixture of 3- and 5-brominated 2,6-disubstituted pyridines, which can be difficult to separate, can be treated under isomerization conditions to yield a single 4-substituted product. nih.govrsc.org This tandem aryl halide isomerization and selective interception approach is a powerful tool, enabling the use of more readily available 3-bromopyridines to synthesize less accessible 4-substituted derivatives. rsc.org Mechanistic studies support that the high selectivity for substitution at the 4-position is driven by a facile Nucleophilic Aromatic Substitution (SNAr) reaction on the 4-halo intermediate. rsc.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly and sustainable. These principles are increasingly being applied to the synthesis of pyridine derivatives. researchgate.netrasayanjournal.co.in Key strategies include the use of microwave-assisted synthesis, multi-component reactions, and environmentally benign solvents. researchgate.net

Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov One study on the synthesis of pyridine derivatives demonstrated that reactions carried out under microwave irradiation were completed in minutes with yields exceeding 90%, whereas conventional heating required several hours and resulted in lower yields. nih.gov

One-pot, multi-component reactions, where three or more reactants are combined in a single step to form a product, embody green chemistry principles by reducing the number of synthetic steps, minimizing waste, and simplifying workup procedures. rasayanjournal.co.in These methods offer financial and environmental benefits over traditional multi-step syntheses. rasayanjournal.co.in The use of greener solvents, such as water or ethanol, further contributes to the sustainability of these processes. ijpsonline.com

Table 2: Comparison of Microwave (MW) vs. Conventional Heating for Pyridine Derivative Synthesis

| Compound | MW Method Yield (%) | MW Method Time (min) | Conventional Method Yield (%) | Conventional Method Time (h) |

|---|---|---|---|---|

| 5a | 93 | 7 | 84 | 6 |

| 5b | 94 | 7 | 83 | 8 |

| 5c | 90 | 5 | 73 | 9 |

Data from a study on pyridine synthesis, illustrating the efficiency gains from microwave irradiation. nih.gov

Comparison of Synthetic Efficiency and Scalability

In contrast, advanced methods offer significant improvements. The development of a scalable process for a similar heterocyclic compound, N-methyl-3-bromo-5-methyl pyrazole, involved moving away from a Sandmeyer reaction due to safety concerns and low yield, in favor of a more efficient condensation-bromination-oxidation sequence. researchgate.net

| Green Synthesis (e.g., Microwave) | Use of microwave irradiation and/or multi-component reactions. nih.gov | Very fast reaction times, high yields, reduced energy consumption. | Specialized equipment (microwave reactor) needed for scale-up. | Excellent; microwave flow reactors are available for industrial scale. |

Analysis of Yields and Process Routes in Reported Methods

The primary synthetic route to this compound involves three key transformations:

Nitration of 3-Methylpyridine: The initial step is the nitration of 3-methylpyridine to introduce a nitro group onto the pyridine ring, specifically at the 4-position, yielding 3-methyl-4-nitropyridine. This is typically achieved using a mixed acid system of nitric acid and sulfuric acid. orgsyn.org The reaction requires careful temperature control to prevent the formation of unwanted side products. orgsyn.org An alternative approach involves the initial formation of 3-methylpyridine-1-oxide, which can then be nitrated. This method has been reported to produce 3-methyl-4-nitropyridine-1-oxide with yields in the range of 70-73%. The N-oxide group can then be removed in a subsequent step.

Reduction of 3-Methyl-4-nitropyridine: The nitro group of 3-methyl-4-nitropyridine is then reduced to an amino group to form 5-methylpyridin-4-amine. This transformation can be carried out using various reducing agents. Common methods include catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst and hydrogen gas, or using a metal-acid system such as iron powder in the presence of an acid like hydrochloric acid. orgsyn.org For instance, the reduction of a related compound, 2-bromo-5-methyl-3-nitropyridine, using iron powder and acetic acid has been reported to yield the corresponding amine in 93% yield. chemicalbook.com Catalytic hydrogenation using bimetallic copper/nickel nanoparticles has also been shown to be effective for the reduction of nitroarenes, achieving high conversion and selectivity.

Bromination of 5-Methylpyridin-4-amine: The final step is the selective bromination of 5-methylpyridin-4-amine at the 3-position to yield this compound. This is typically accomplished using a brominating agent such as liquid bromine or N-bromosuccinimide (NBS) under suitable solvent and temperature conditions. orgsyn.org The use of NBS is a common strategy for the bromination of activated aromatic rings and allylic positions. organic-chemistry.orgwikipedia.org

The following table summarizes the primary synthetic route and the types of reactions involved:

| Step | Starting Material | Reaction | Intermediate/Product | Reagents |

| 1 | 3-Methylpyridine | Nitration | 3-Methyl-4-nitropyridine | Nitric acid, Sulfuric acid |

| 2 | 3-Methyl-4-nitropyridine | Reduction | 5-Methylpyridin-4-amine | Pd/C, H₂ or Fe, HCl |

| 3 | 5-Methylpyridin-4-amine | Bromination | This compound | N-Bromosuccinimide (NBS) or Br₂ |

Suitability for Industrial Production

The described synthetic pathway starting from 3-methylpyridine appears to be amenable to industrial scale-up, although several factors need to be considered for a cost-effective and safe process.

The starting material, 3-methylpyridine, is a readily available and relatively low-cost bulk chemical. google.com The nitration step, while using common and inexpensive reagents like nitric and sulfuric acid, requires careful control of reaction conditions, particularly temperature, to ensure regioselectivity and minimize the formation of byproducts. The use of large quantities of strong acids also necessitates appropriate handling and disposal procedures to mitigate environmental impact.

The reduction of the nitro group via catalytic hydrogenation is a widely used industrial process. rsc.org The use of a palladium catalyst, while effective, represents a significant cost. Catalyst recovery and recycling would be crucial for the economic viability of this step on a large scale. Alternative reduction methods, such as using iron in acidic conditions, are less expensive but may generate larger volumes of waste. chemicalbook.com

The final bromination step using N-bromosuccinimide is a common and generally high-yielding reaction. organic-chemistry.org However, the cost of NBS can be a factor for large-scale production. The use of liquid bromine presents significant handling and safety challenges due to its high toxicity and corrosivity. The reaction conditions for bromination, including solvent choice and temperature, would need to be optimized to ensure high selectivity and minimize the formation of di- or poly-brominated impurities.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Methylpyridin 4 Amine

Substitution Reactions at the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-Bromo-5-methylpyridin-4-amine is a balance between the activating effects of the amino and methyl groups and the deactivating effects of the ring nitrogen and the bromo substituent. This balance dictates its behavior in nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, especially those bearing good leaving groups like halogens. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The aromaticity is restored upon the expulsion of the leaving group. youtube.comlibretexts.org

For halopyridines, the reactivity in SNAr reactions can be influenced by the position of the halogen and the presence of other activating groups. youtube.com While direct studies on this compound are not extensively detailed in the provided literature, valuable insights can be drawn from similar structures like 3-bromo-4-nitropyridine (B1272033). In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration has been observed in addition to the expected nucleophilic substitution product. clockss.orgresearchgate.net This phenomenon, which is dependent on solvent polarity, highlights the complex reactivity of substituted pyridines. clockss.org

In the context of N-methylpyridinium ions, the order of leaving group ability in SNAr reactions does not always follow the typical "element effect" (F > Cl ≈ Br > I) where nucleophilic addition is the rate-determining step. nih.gov Instead, a different order is observed, and the reactions are found to be second-order in the nucleophile (piperidine), suggesting a mechanism where deprotonation of the addition intermediate is rate-controlling. nih.gov This indicates that the specific electronic environment of the pyridine ring system heavily influences the reaction mechanism.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of activating groups such as the amino (-NH₂) and methyl (-CH₃) groups on this compound can facilitate such reactions. These electron-donating groups increase the electron density of the ring, making it more susceptible to electrophiles.

The directing effects of the substituents are crucial. The powerful activating and ortho-, para-directing amino group, along with the activating methyl group, would be expected to direct incoming electrophiles primarily to the positions ortho and para to the amino group. However, in this compound, these positions are already occupied. Therefore, EAS would likely occur at the C-2 or C-6 positions, with the precise location influenced by the steric hindrance from the adjacent methyl and bromo groups and the electronic activation from the amino group.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for forming carbon-carbon bonds, and halogenated pyridines are excellent substrates for these transformations. nih.gov

Suzuki Cross-Coupling Reactions of Pyridine Derivatives (e.g., 5-bromo-2-methylpyridin-3-amine)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing biaryl compounds from aryl halides and boronic acids. nih.govyoutube.com It is widely used due to its mild reaction conditions and tolerance for a variety of functional groups. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) or Ni(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. youtube.comnih.gov

For pyridine derivatives, the presence of the basic nitrogen center can sometimes complicate the reaction by competitively binding to the metal catalyst, potentially leading to slower rates or lower yields. acs.org However, the development of specialized ligands and optimized reaction conditions has largely overcome these challenges. nih.govacs.org

Palladium complexes are the most common catalysts for Suzuki reactions. nih.gov The commercially available compound 5-bromo-2-methylpyridin-3-amine (B1289001), an isomer of the title compound, serves as an excellent case study for palladium-catalyzed Suzuki reactions. nih.govmdpi.com It can be coupled with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com These reactions are typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water at elevated temperatures. nih.govmdpi.com

The efficiency of these couplings allows for the synthesis of a wide range of novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com The reaction conditions can be fine-tuned by varying the base and solvent to optimize the yield. mdpi.com

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 72 |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 65 |

In recent years, nickel has emerged as a powerful and cost-effective alternative to palladium for catalyzing cross-coupling reactions. rsc.org Nickel catalysts offer significant advantages, including lower cost due to the earth abundance of nickel and the ability to efficiently couple challenging substrates, such as aryl chlorides or those with phenol-derived leaving groups. rsc.orgnih.gov

Simple and inexpensive nickel salts, like nickel(II) bromide (NiBr₂), can effectively catalyze Suzuki couplings of various aryl halides under ligand-free conditions. researchgate.netchemistryviews.org These reactions often proceed with high yields and good functional group tolerance. chemistryviews.org The general reactivity trend for aryl halides in nickel-catalyzed couplings follows the carbon-halogen bond strength: Ar-I > Ar-Br > Ar-Cl. researchgate.netchemistryviews.org

| Feature | Palladium-Catalyzed Systems | Nickel-Catalyzed Systems |

|---|---|---|

| Cost | Higher (precious metal) chemistryviews.org | Lower (earth-abundant metal) rsc.org |

| Reactivity with Aryl Chlorides | Often requires specialized, bulky, electron-rich ligands. nih.gov | Generally more reactive, can often proceed with simple salts. rsc.orgnih.gov |

| Ligands | A vast array of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed to tune reactivity. nih.gov | Can be effective with simple ligands or even under ligand-free conditions. researchgate.netchemistryviews.org |

| Reaction Mechanisms | Primarily involves Pd(0)/Pd(II) catalytic cycles. nih.gov | Can involve Ni(0)/Ni(II) cycles, but radical chain processes or Ni(I)/Ni(III) cycles are also possible, offering different reactivity pathways. nih.gov |

| Functional Group Tolerance | Excellent and well-established. nih.gov | Very good, though sometimes sensitive to different functional groups compared to palladium. nih.govchemistryviews.org |

The development of nickel catalysis has significantly broadened the scope of the Suzuki-Miyaura reaction, providing a complementary and often more economical approach for the synthesis of biaryl compounds from substrates like brominated pyridines. rsc.orgnih.gov

Sonogashira Coupling Reactions involving Brominated Pyridines

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature and in the presence of a base like an amine, which also can act as a solvent. wikipedia.org The general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl. wikipedia.org

While specific studies on the Sonogashira coupling of this compound are not extensively documented, the reaction is broadly applicable to brominated pyridines. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition to the aryl bromide. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the arylated alkyne and regenerates the Pd(0) catalyst. nih.gov

Based on the established principles of Sonogashira reactions, a proposed reaction of this compound with a terminal alkyne is presented below.

Table 1: Proposed Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 5-Methyl-3-(phenylethynyl)pyridin-4-amine |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Sonogashira reaction, this compound is a suitable substrate for other transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The Suzuki reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. mdpi.comrsc.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. mdpi.com

Studies on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrate the feasibility of Suzuki coupling for this class of molecules. mdpi.com In a typical procedure, the bromopyridine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate in a solvent mixture like 1,4-dioxane and water. mdpi.com These conditions are generally applicable to this compound for the synthesis of 3-aryl-5-methylpyridin-4-amines.

Nickel catalysts have also emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura reactions, capable of coupling a broader range of challenging electrophiles. rsc.org

Table 2: Suzuki-Miyaura Coupling of a Brominated Pyridine Amine Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 °C | 5-aryl-2-methylpyridin-3-amine | mdpi.com |

Derivatization Strategies

The functional groups on this compound offer multiple avenues for derivatization to construct more complex molecular frameworks.

Amidation Reactions (e.g., N-[5-bromo-2-methylpyridine-3-yl]acetamide synthesis)

The primary amino group of aminopyridines can be readily acylated to form amides. This transformation is not only a common derivatization but can also serve as a protecting group strategy in multi-step syntheses. A well-documented example is the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine. mdpi.com This reaction is typically achieved by treating the aminopyridine with acetic anhydride (B1165640) in a suitable solvent like acetonitrile, often with a catalytic amount of a strong acid such as sulfuric acid. mdpi.com

This methodology can be directly applied to this compound to synthesize N-(3-bromo-5-methylpyridin-4-yl)acetamide. The resulting amide can then be subjected to cross-coupling reactions, as the acetyl group is generally stable under Suzuki coupling conditions. mdpi.com

Table 3: Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide

| Reactant | Reagent | Solvent | Catalyst | Temperature | Product | Reference |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | Acetonitrile | H₂SO₄ (cat.) | 60 °C | N-[5-bromo-2-methylpyridine-3-yl]acetamide | mdpi.com |

Formation of Polyfunctionalized Pyridine Scaffolds

The strategic combination of cross-coupling reactions and derivatization of the amino group allows for the construction of diverse and polyfunctionalized pyridine scaffolds. For instance, the Suzuki cross-coupling reaction of N-(3-bromo-5-methylpyridin-4-yl)acetamide with various arylboronic acids would yield a library of N-[5-methyl-3-arylpyridin-4-yl]acetamides. Subsequent hydrolysis of the amide would then provide access to a range of 3-aryl-5-methylpyridin-4-amines. This stepwise approach, where the amino group is protected during the C-C bond formation, can be advantageous in preventing potential side reactions and improving yields. mdpi.com

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways

The mechanism of transition metal-catalyzed cross-coupling reactions is generally well-understood and involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. rhhz.net For the Suzuki-Miyaura coupling of a bromopyridine, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine ring. This is often the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base), where the aryl group from the boron is transferred to the palladium center. The final step is reductive elimination from the Pd(II) complex to form the new C-C bond of the biaryl product and regenerate the active Pd(0) catalyst. rhhz.net

In some cases, unexpected reaction pathways can occur. For example, in the reaction of 3-bromo-4-nitropyridine with amines, a nitro-group migration has been observed, leading to the formation of an unexpected isomer. clockss.orgresearchgate.net Such studies highlight the importance of careful product characterization and mechanistic investigation to fully understand the reactivity of substituted pyridines.

Role of Catalysts and Ligands

Catalysts, predominantly transition metals like palladium and copper, are fundamental to activating the carbon-bromine bond in this compound, thereby initiating the catalytic cycle. Ligands, organic molecules that coordinate to the metal center, are equally important as they modulate the catalyst's electronic and steric properties. This modulation directly impacts the catalyst's stability, activity, and the selectivity of the reaction.

One of the most prominent applications of catalysis in the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgresearchgate.net This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and various organoboron compounds. The general mechanism involves the oxidative addition of the bromo-aminopyridine to a low-valent palladium complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand can influence the rate of each of these steps.

For instance, in the synthesis of quinoxaline (B1680401) derivatives, which are significant structural motifs in medicinal chemistry, this compound serves as a key precursor. The coupling of this aminopyridine with a suitable quinoxalinone boronic acid derivative is a critical step that relies heavily on a palladium catalyst and an appropriate ligand.

Detailed research findings on the Suzuki-Miyaura coupling of a compound structurally similar to this compound, specifically 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, highlight the efficacy of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. researchgate.net In these reactions, potassium phosphate (K₃PO₄) is often employed as a base to facilitate the transmetalation step. researchgate.net The reactions are typically carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures. researchgate.net

The following table summarizes the catalysts and ligands commonly employed in Suzuki-Miyaura reactions of related bromo-aminopyridine substrates, which provides insight into the systems likely applicable to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Coupling Partner | Product Yield | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₃PO₄ | 1,4-Dioxane/Water | 90 | 18 | Arylboronic acid | Moderate to Good | researchgate.net |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | K₂CO₃ | Toluene | Room Temp | - | Arylboronic acid | - | organic-chemistry.org |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₂CO₃ | Toluene | Room Temp | - | Arylboronic acid | - | organic-chemistry.org |

| CataXCium A Pd G3 | Buchwald-type phosphine | K₂CO₃ | 1,4-Dioxane/Water | 90 | - | Boronic esters | Good to Excellent | nih.gov |

This table is a representation of typical conditions for Suzuki-Miyaura reactions of similar substrates and is intended to be illustrative.

Copper-catalyzed reactions, such as the Ullmann condensation, also offer a viable pathway for forming C-N or C-O bonds with this compound. These reactions often require a copper(I) source, a ligand (which can sometimes be the amine reactant itself or an added molecule like a diamine), and a base.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-Bromo-5-methylpyridin-4-amine provide foundational evidence for its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals corresponding to each unique proton environment in the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons on the pyridine (B92270) ring appear as singlets at δ 8.12 ppm and δ 7.87 ppm. The protons of the amine group (-NH₂) are observed as a broad singlet at δ 5.98 ppm, and the methyl group (-CH₃) protons resonate as a sharp singlet at δ 2.08 ppm arkat-usa.org. The integration of these signals confirms the presence of one of each type of aromatic proton, two amine protons, and three methyl protons, consistent with the proposed structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals six distinct signals, accounting for all carbon atoms in the molecule. The chemical shifts are observed at δ 149.88, 149.15, 148.61, 118.45, 105.78, and 15.29 ppm arkat-usa.org. The signals in the aromatic region (δ 105-150 ppm) correspond to the five carbons of the pyridine ring, while the upfield signal at δ 15.29 ppm is characteristic of the methyl group carbon arkat-usa.org.

Interactive ¹H and ¹³C NMR Data Table

| Nucleus | Chemical Shift (δ) ppm | Solvent | Assignment |

| ¹H | 8.12 | CDCl₃ | Ar-H |

| ¹H | 7.87 | CDCl₃ | Ar-H |

| ¹H | 5.98 | CDCl₃ | -NH₂ |

| ¹H | 2.08 | CDCl₃ | -CH₃ |

| ¹³C | 149.88 | DMSO-d₆ | Pyridine Ring Carbon |

| ¹³C | 149.15 | DMSO-d₆ | Pyridine Ring Carbon |

| ¹³C | 148.61 | DMSO-d₆ | Pyridine Ring Carbon |

| ¹³C | 118.45 | DMSO-d₆ | Pyridine Ring Carbon |

| ¹³C | 105.78 | DMSO-d₆ | Pyridine Ring Carbon |

| ¹³C | 15.29 | DMSO-d₆ | -CH₃ |

While specific 2D NMR data for this compound are not extensively reported in the available literature, the application of these techniques would be indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would primarily confirm the lack of coupling between the two aromatic protons, as they are separated by more than three bonds, and also show no coupling of the methyl and amine protons to the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would definitively link the proton signal at δ 2.08 ppm to the carbon signal at δ 15.29 ppm, confirming the methyl group assignment. It would also correlate the aromatic proton signals to their corresponding carbon signals within the pyridine ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule with a high degree of accuracy. The nominal monoisotopic molecular weight of this compound is 185.97926 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula of C₆H₇BrN₂.

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint and can be used to deduce the structure of a compound. For this compound, characteristic fragmentation pathways would be anticipated. The presence of bromine would be readily identifiable by the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for similar aromatic amines and pyridines would likely involve:

Loss of a bromine radical: This would lead to a significant fragment ion at [M-Br]⁺.

Loss of a methyl radical: This would result in a fragment ion at [M-CH₃]⁺.

Cleavage of the amine group: Loss of NH₂ could lead to a fragment at [M-NH₂]⁺.

Ring fragmentation: The pyridine ring itself can undergo cleavage to produce smaller charged fragments.

Interactive Expected Mass Spectrometry Fragments Table

| Fragment | Description | Expected m/z |

| [C₆H₇⁷⁹BrN₂]⁺ / [C₆H₇⁸¹BrN₂]⁺ | Molecular Ion | 186 / 188 |

| [C₆H₇N₂]⁺ | Loss of Bromine | 107 |

| [C₅H₄⁷⁹BrN₂]⁺ / [C₅H₄⁸¹BrN₂]⁺ | Loss of Methyl | 171 / 173 |

| [C₆H₅⁷⁹Br]⁺ / [C₆H₅⁸¹Br]⁺ | Loss of Amine | 170 / 172 |

Infrared (IR) and Raman Spectroscopy

N-H Stretching: The amine group would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretching would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring would result in several bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would be observed around 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring.

Correlation with Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, theoretical calculations are often employed. Density Functional Theory (DFT) methods, such as B3LYP with a 6-311+G(d,p) basis set, have been used to calculate the vibrational frequencies of 2-amino-5-bromo-4-methylpyridine. researchgate.net These theoretical calculations provide a basis for the assignment of the experimentally observed bands.

A strong correlation between the calculated and experimental frequencies is generally observed, although the calculated values are often scaled to better match the experimental data. This correlation validates the accuracy of the computational model and allows for a more confident assignment of complex vibrational modes. The comparison between the observed and calculated IR spectra for 2-amino-5-bromo-4-methylpyridine shows good agreement. researchgate.net

The following table presents a comparison of the experimental and calculated vibrational frequencies for selected modes of 2-amino-5-bromo-4-methylpyridine.

| Vibrational Mode | Observed FT-IR (cm⁻¹) | Calculated (B3LYP/6-311+G(d,p)) (cm⁻¹) |

| NH₂ asymmetric stretch | 3475 | 3580 |

| NH₂ symmetric stretch | 3325 | 3460 |

| C-H stretch (pyridine ring) | 3100 | 3120 |

| CH₃ asymmetric stretch | 2975 | 3050 |

| CH₃ symmetric stretch | 2925 | 2980 |

| C=C, C=N stretch (pyridine ring) | 1620 | 1630 |

| NH₂ scissoring | 1640 | 1655 |

| C-Br stretch | 650 | 645 |

X-ray Crystallography for Solid-State Structure Determination

Computational and Theoretical Chemistry of 3 Bromo 5 Methylpyridin 4 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-Bromo-5-methylpyridin-4-amine, DFT allows for a detailed exploration of its fundamental chemical properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

The resulting optimized geometry provides insight into the molecule's steric and electronic features. The pyridine (B92270) ring is expected to be largely planar, with the amino and methyl groups as substituents. The bromine atom, being large, will influence the local geometry and electron distribution. The electronic structure calculations reveal how electrons are distributed among various molecular orbitals.

Table 1: Predicted Geometrical Parameters of this compound The following data is based on theoretical calculations and typical values for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.89 Å |

| C-N (ring) | ~1.34 - 1.38 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-N (amine) | ~1.37 Å | |

| N-H (amine) | ~1.01 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angles | C-C-Br | ~121° |

| C-N-C (ring) | ~117° | |

| C-C-N (amine) | ~122° | |

| H-N-H (amine) | ~115° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.

Table 2: Predicted Frontier Molecular Orbital Energies Calculated using DFT (B3LYP) method.

| Orbital | Energy (eV) |

| HOMO | ~ -5.85 eV |

| LUMO | ~ -1.20 eV |

| Energy Gap (ΔE) | ~ 4.65 eV |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) around the pyridine nitrogen atom due to its lone pair of electrons. The area around the amino group's nitrogen would also exhibit negative potential. The most positive potential (blue) would be concentrated around the hydrogen atoms of the amino group, making them primary sites for hydrogen bonding and interaction with nucleophiles.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical method, allowing for a direct comparison with experimental spectra.

This analysis helps in the assignment of characteristic vibrational bands. For this compound, key predicted frequencies would include N-H stretching from the amine group, C-H stretching from the methyl group and aromatic ring, C=C and C=N stretching within the pyridine ring, and the C-Br stretching vibration at a lower frequency.

Table 3: Predicted Characteristic Vibrational Frequencies Based on DFT calculations for similar pyridine derivatives.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric/Symmetric Stretch | Amine (-NH₂) | ~3500 - 3350 |

| C-H Aromatic Stretch | Pyridine Ring | ~3100 - 3000 |

| C-H Aliphatic Stretch | Methyl (-CH₃) | ~2980 - 2870 |

| C=N / C=C Ring Stretch | Pyridine Ring | ~1600 - 1450 |

| N-H Bending (Scissoring) | Amine (-NH₂) | ~1620 |

| C-Br Stretch | Bromo-group | ~650 - 550 |

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations can elucidate the reactivity of this compound through various reactivity indices.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

These indices are calculated using the energies of the HOMO and LUMO as follows:

χ = - (E_HOMO + E_LUMO) / 2

η = (E_LUMO - E_HOMO) / 2

S = 1 / (2η)

Table 4: Predicted Global Reactivity Descriptors Calculated from the predicted HOMO and LUMO energies.

| Reactivity Index | Symbol | Predicted Value |

| Electronegativity | χ | 3.525 eV |

| Chemical Hardness | η | 2.325 eV |

| Global Softness | S | 0.215 eV⁻¹ |

Understanding Reaction Mechanisms at the Molecular Level

A key application of computational chemistry is the elucidation of reaction mechanisms at the atomic level. For this compound, a common and important reaction is the Suzuki-Miyaura cross-coupling, a versatile method for forming carbon-carbon bonds. mdpi.com While specific mechanistic studies for this compound are not readily found, the general mechanism for bromopyridines in Suzuki-Miyaura reactions is well-understood and can be analyzed through computational approaches like Density Functional Theory (DFT). mdpi.com

The Suzuki-Miyaura reaction typically involves a palladium catalyst and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.educhemrxiv.org Computational studies on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have utilized DFT with the B3LYP/6-31G(d,p) basis set to investigate the electronic properties that govern reactivity. mdpi.com

Frontier Molecular Orbitals (FMOs) and Reactivity:

The reactivity of a molecule is significantly influenced by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. mdpi.comnih.gov

For the related compound, 5-bromo-2-methylpyridin-3-amine, and its derivatives, DFT calculations have been used to determine these values. These calculations help in understanding how different substituents affect the electronic distribution and, consequently, the reactivity of the pyridine ring system. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Bromopyridine System)

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential | µ | -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index | ω | µ² / (2η) | A measure of electrophilic power. |

This table illustrates the types of reactivity descriptors that can be calculated using DFT to understand reaction mechanisms. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Analysis:

MEP analysis is a valuable computational tool to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. In a typical MEP map, electron-rich regions (nucleophilic) are colored red, while electron-deficient regions (electrophilic) are colored blue. For a molecule like this compound, the nitrogen of the pyridine ring and the amino group would be expected to be electron-rich, while the hydrogen atoms and the region around the carbon bonded to bromine might show some electron deficiency. Such analysis helps in predicting how the molecule will interact with other reagents. mdpi.com

In the context of the Suzuki-Miyaura reaction, the C-Br bond is the site of oxidative addition by the palladium catalyst. The strength and polarity of this bond, which can be evaluated computationally, are critical factors in determining the reaction's efficiency. The bond dissociation energy (BDE) of the C-Br bond is a key parameter; a lower BDE facilitates the oxidative addition step. It is generally observed that the C-Br bond is weaker and more susceptible to oxidative addition than a C-Cl bond, making bromo-substituted pyridines common starting materials for these coupling reactions. illinois.edu

Biological and Pharmacological Research Relevant to 3 Bromo 5 Methylpyridin 4 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine (B92270) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drug candidates.

For pyridine derivatives, SAR studies have revealed several key insights:

Substitution Patterns: The position and nature of substituents on the pyridine ring are critical determinants of activity. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, the type and position of substituents on the phenyl rings attached to the core structure significantly influenced their antimicrobial potential. researchgate.net

Hydrophobicity: The antimicrobial activity of pyridinium (B92312) salts is influenced by molecular hydrophobicity. mdpi.com Research on certain pyridinium salts demonstrated that longer alkyl side chains, which increase hydrophobicity, correspond to higher antimicrobial activity. mdpi.com

Electronic Properties: The electronic properties of substituents play a significant role. In one study of nicotinic acid benzylidene hydrazide derivatives, compounds with electron-withdrawing nitro groups and electron-donating dimethoxy groups were found to be the most active against various microbial strains. nih.gov

Amine Substitutions: The nature of groups attached to an amino function on the pyridine ring can modulate activity. A study on 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives showed that attaching an acyl group to the amino function influenced the compound's anti-thrombolytic activity. mdpi.com

Fused Ring Systems: The fusion of other heterocyclic rings to the pyridine core, such as in pyrazolopyrimidines, often leads to potent biological activities. The SAR of pyrazolo[3,4-d]pyrimidines indicates that substitution at the N5 position is favorable for antitumor activity. mdpi.com Specifically, derivatives with a benzylideneamino group at this position were more potent than those with a phenyl group. mdpi.com

A study on 4-aminopyrazolo[3,4-b]pyridine derivatives synthesized through a one-pot, three-component reaction provided insights into their antimicrobial potential, highlighting the importance of the specific arrangement of substituents for biological function. researchgate.net Similarly, research into new pyridine derivatives containing an azetidin-2-one (B1220530) ring has been conducted to explore their potential as antimicrobial agents, with SAR studies helping to identify the most promising candidates. scirp.org

Investigation of Biological Interactions and Mechanisms of Action

The biological effects of 3-bromo-5-methylpyridin-4-amine derivatives are underpinned by their interactions with various molecular targets. The specific arrangement of a methyl group, a bromine atom, and an amine group on the pyridine ring dictates its reactivity and potential biological interactions. evitachem.com

The mechanism of action for halogenated pyridines can involve the formation of halogen bonds with amino acid residues in target proteins, which can alter protein activity. evitachem.com Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems within biological targets, potentially disrupting cellular signaling pathways. evitachem.com

Derivatives of the related compound 4-aminopyridine (B3432731) (4AP) are known to function as potassium (K+) channel blockers. nih.gov They bind to voltage-gated K+ channels from the intracellular side, which is particularly relevant in demyelinated axons where these channels are exposed. nih.gov This blockage reduces the leakage of potassium ions, thereby improving nerve impulse conduction. nih.gov A novel derivative, 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), was shown to have comparable potency to 4AP. nih.gov Its increased lipophilicity and permeability across an artificial brain membrane suggest it may have enhanced brain uptake. nih.gov

In the context of anticancer activity, related pyrazolo[3,4-d]pyrimidine derivatives exhibit their effects through multiple mechanisms. They have been reported to act as inhibitors of several key enzymes involved in cell growth and proliferation, including:

Glycogen synthase kinase (GSK) mdpi.com

Cyclin-dependent kinases (CDKs) mdpi.com

Dual Src/Abl kinases mdpi.com

Epidermal growth factor receptor (EGFR) mdpi.com

Additionally, some pyrazolopyrimidine derivatives have been shown to inhibit PIM-1 kinase, an activity that correlates with their cytotoxic effects on cancer cell lines. nih.gov The suggested mechanism for other derivatives involves the inhibition of cancer cell proliferation, as indicated by a significant decrease in the expression of the proliferation marker Ki67. nih.gov

For antimicrobial action, the mechanism can be complex. In mycobacteria, resistance to 2,4-disubstituted pyridine derivatives has been linked to the upregulation of the MmpS5-MmpL5 efflux pump, which actively transports the compounds out of the bacterial cell. nih.gov

Pharmacological Screening of Related Compounds

Derivatives of pyridine are a rich source of compounds with diverse antimicrobial properties.

Anti-thrombolytic Activity: A study investigating novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine reported their potential as anti-thrombolytic agents. mdpi.com Among the synthesized compounds, one derivative, N-(5-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)acetamide, exhibited the highest activity, preventing 41.32% of clot formation in human blood. mdpi.com

Biofilm Inhibition: Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Several pyridine-based compounds have shown promise in inhibiting biofilm formation.

Bis(indolyl)pyridines, which are analogues of the marine alkaloid nortopsentin, have demonstrated good activity against biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Certain compounds in this class showed biofilm inhibition values of up to 82.06% against S. aureus and 91.02% against E. coli. nih.gov

Triazole-functionalized pyridine derivatives have also been identified as promising anti-biofilm agents, particularly against S. aureus. researchgate.net

Studies on 2,4-disubstituted pyridine derivatives showed they are effective against biofilms of Mycobacterium tuberculosis. nih.govfrontiersin.org

Quaternary ammonium (B1175870) salts derived from pyridoxine (B80251) (vitamin B6) have demonstrated high biocidal activity against biofilm-embedded Staphylococcus cells, achieving complete cell death at concentrations of 16-64 µg/mL. kpfu.ru

Antibacterial Activity: A wide range of pyridine derivatives have been synthesized and tested for their antibacterial activity against various pathogens.

A series of novel pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety showed moderate to high antibacterial activity. One 4-F substituted compound had a minimum inhibitory concentration (MIC) of 0.5 μg/mL, twice as active as the control drug gatifloxacin. nih.gov

Pyridinium salts have shown significant activity, particularly against Staphylococcus aureus. mdpi.com The activity is often dependent on the length of alkyl chains attached to the pyridinium nitrogen, with longer chains leading to better efficacy. mdpi.com

Pyridine derivatives incorporating an azetidin-2-one ring have shown mild to moderate activity against bacteria such as S. aureus, Bacillus subtilis, and E. coli. scirp.org

Newly synthesized pyridine and thienopyridine derivatives exhibited strong antimicrobial activity against E. coli and Bacillus mycoides, with some compounds showing MIC values below 0.0048 mg/mL. researchgate.net

The following table summarizes the antimicrobial activity of selected pyridine derivatives from various studies.

| Compound Class/Derivative | Activity Type | Target Organism(s) | Key Findings (MIC, Inhibition %, etc.) | Reference(s) |

| N-(5-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)acetamide | Anti-thrombolytic | Human blood clot | 41.32% clot inhibition | mdpi.com |

| Bis(indolyl)pyridines | Biofilm Inhibition | S. aureus, E. coli | Up to 82.06% inhibition (S. aureus), 91.02% (E. coli) | nih.gov |

| 2,4-Disubstituted Pyridines | Biofilm Inhibition | M. tuberculosis | Significant reduction in biofilm viability | nih.govfrontiersin.org |

| Quaternary ammonium salts of pyridoxine | Biofilm Inhibition | S. aureus, S. epidermidis | Complete cell death at 16-64 µg/mL | kpfu.ru |

| Pyridine-imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole | Antibacterial | Various bacteria | MIC = 0.5 μg/mL for compound 17d | nih.gov |

| Pyridinium salts | Antibacterial | S. aureus | MIC = 4 μg/mL for compound 3d | mdpi.com |

| Pyridine-azetidin-2-ones | Antibacterial | S. aureus, B. subtilis, E. coli | Mild to moderate activity | scirp.org |

| Pyridine and Thienopyridines | Antimicrobial | E. coli, B. mycoides, C. albicans | MIC < 0.0048 mg/mL for compound 12a | researchgate.net |

This table is for illustrative purposes and represents a selection of findings.

Pyrazolopyrimidines, which can be considered fused derivatives of pyridine, are structurally similar to purines and have garnered significant attention for their anticancer properties. mdpi.comresearchgate.net They often act by inhibiting kinases that are crucial for cancer cell survival and proliferation. mdpi.comnih.gov

Several studies have synthesized and evaluated novel pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant cytotoxic activity against various cancer cell lines.

One study reported a series of pyrazolo[1,5-a]pyrimidine derivatives, with the most potent compound showing an IC₅₀ value of 1.51 µM against the HCT-116 human colon carcinoma cell line. nih.gov Several of these compounds also showed potent inhibition of PIM-1 kinase, with IC₅₀ values as low as 0.60 µM. nih.gov

Another series of pyrazolo[3,4-d]pyrimidin-4-one derivatives was tested against the MCF-7 human breast adenocarcinoma cell line. mdpi.com The most active compound, featuring a 4-nitrobenzylideneamino group, displayed an IC₅₀ of 11 µM. mdpi.comresearchgate.net

Research on pyrazolo[3,4-d]pyrimidine derivatives linked to methoxy (B1213986) benzylidene moieties found high cytotoxic activity against Caco-2, A549, HT1080, and Hela cell lines. nih.gov The most promising compound in this series was found to significantly decrease the expression of the proliferation marker Ki67, suggesting an antiproliferative mechanism of action. nih.gov

The table below presents a summary of the anticancer activity of selected pyrazolopyrimidine derivatives.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference(s) |

| Pyrazolo[1,5-a]pyrimidine (Compound 5h) | HCT-116 (Colon) | 1.51 µM | PIM-1 Kinase Inhibition | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (Compound 6c) | MCF-7 (Breast) | 7.68 µM | PIM-1 Kinase Inhibition | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one (Compound 10e) | MCF-7 (Breast) | 11 µM | Not specified | mdpi.comresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine (Compound 7) | A549 (Lung) | 17.50 µM | Inhibition of proliferation (↓Ki67) | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (Compound 7) | Caco-2 (Colon) | 43.75 µM | Inhibition of proliferation (↓Ki67) | nih.gov |

This table is for illustrative purposes and represents a selection of findings.

Future Directions in Drug Discovery and Development

The diverse biological activities of pyridine derivatives, including those related to this compound, underscore their potential as scaffolds for the development of new therapeutic agents. Future research is likely to focus on several key areas:

Lead Optimization: Promising compounds identified in initial screenings, such as the potent antimicrobial and anticancer derivatives, will serve as leads for further optimization. nih.gov This will involve synthesizing new analogues based on SAR data to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Elucidation: For many active compounds, the precise molecular mechanism remains to be fully understood. Future studies will employ advanced techniques to identify specific cellular targets and pathways, which is critical for rational drug design and for predicting potential side effects. nih.gov

Combating Drug Resistance: The development of pyridine derivatives active against drug-resistant microbes, such as biofilm-forming bacteria and multidrug-resistant M. tuberculosis, is a high-priority area. nih.govfrontiersin.org Investigating compounds that act via novel mechanisms or inhibit resistance pathways, like efflux pumps, will be crucial.

Development of New Diagnostic Tools: The properties of some pyridine derivatives make them suitable for applications beyond therapy. For example, the potassium channel blocker 5Me3F4AP has shown promising properties for use as a PET imaging agent to visualize demyelination in neurological diseases like multiple sclerosis, warranting further investigation. nih.gov

Broadening the Therapeutic Scope: The structural versatility of the pyridine core suggests that its derivatives could be explored for a wider range of diseases. Continued screening against diverse biological targets may uncover novel therapeutic applications. nih.govscilit.com

Conclusion and Future Research Directions

Summary of Current Research Status

3-Bromo-5-methylpyridin-4-amine, a solid compound at room temperature, is primarily recognized for its role as a key building block in organic synthesis. molbase.compipzine-chem.com Its molecular structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine (B92270) ring, provides multiple points for chemical modification. chemimpex.comuni.lu This structural arrangement makes it a valuable precursor for creating more complex molecules with potential applications in medicinal and agricultural chemistry. pipzine-chem.comchemimpex.com

Current research highlights its utility as an intermediate in the synthesis of bioactive molecules. For instance, it is a known precursor for potential anticancer and anti-inflammatory drugs. pipzine-chem.comchemimpex.com The synthesis of the compound itself has been described, with one route starting from 3-methylpyridin-4-amine (also known as 4-amino-3-picoline). echemi.com The reactivity of the compound is characterized by the participation of its functional groups in various reactions. The bromo substituent, for example, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl groups. echemi.commdpi.com The amino group offers another site for derivatization, further expanding its synthetic utility. chemimpex.com

Emerging Trends in Pyridine Chemistry

The broader field of pyridine chemistry is experiencing significant evolution, driven by the demand for novel and efficient synthetic methodologies. openpr.com A major trend is the shift towards "green" and sustainable chemistry. nih.gov This includes the development of one-pot multicomponent reactions, the use of environmentally benign solvents, and the application of energy-efficient techniques like microwave-assisted synthesis. researchgate.netnih.govacs.org The goal is to produce pyridine derivatives with high yields and purity while minimizing waste and energy consumption. nih.gov

Another key trend is the development of novel methods for the functionalization of the pyridine ring. nih.gov Historically, modifying certain positions of the pyridine core has been challenging. acs.org Recent breakthroughs, however, are providing new strategies to install functional groups at previously inaccessible positions, thereby expanding the chemical space available for drug discovery and materials science. acs.org Furthermore, there is a growing emphasis on the biosynthesis of pyridine rings, drawing inspiration from nature to develop environmentally friendly production methods and to generate novel structures. nih.gov

Potential Avenues for Future Research on this compound

Building on its established role as a synthetic intermediate and the emerging trends in pyridine chemistry, several exciting avenues for future research on this compound can be envisioned.

While synthetic routes to this compound exist, future research could focus on developing more sustainable and efficient methods. This could involve applying green chemistry principles, such as designing one-pot syntheses from readily available starting materials to reduce the number of steps and purification processes. researchgate.netacs.org Exploring alternative, greener catalysts and solvent systems could further enhance the environmental profile of its production. nih.gov Investigating biosynthetic or chemoenzymatic approaches, inspired by natural pyridine synthesis, could represent a long-term, innovative strategy for its sustainable production. nih.gov

The unique substitution pattern of this compound presents opportunities to explore novel reactivity. Future studies could investigate advanced cross-coupling reactions beyond the standard Suzuki protocol to introduce a wider array of functional groups at the 3-position. The interplay between the amino and bromo substituents could be exploited for novel cyclization reactions to build fused heterocyclic systems, which are common motifs in pharmacologically active compounds. Furthermore, recent advances in pyridine ring modification could be applied to functionalize the carbon-hydrogen bonds on the ring, opening up pathways to derivatives that are currently inaccessible. acs.org

Computational chemistry offers powerful tools for accelerating research. nih.gov Future work could employ advanced computational modeling, such as Density Functional Theory (DFT), to predict the physicochemical properties and reactivity of this compound and its potential derivatives. mdpi.comnih.govresearchgate.net Such studies can calculate frontier molecular orbitals (HOMO/LUMO) to understand reaction pathways and predict the outcomes of synthetic transformations. nih.gov Moreover, molecular docking simulations could be used to screen virtual libraries of derivatives against biological targets, helping to prioritize the synthesis of compounds with the highest potential for desired biological activity, such as enzyme inhibition. nih.govresearchgate.net

Given that this compound is a precursor to bioactive molecules, a significant area for future research is the synthesis and comprehensive biological evaluation of new derivatives. pipzine-chem.comchemimpex.com By systematically modifying the core structure through the reactions described above, libraries of new compounds can be generated. These derivatives could be screened against a wide range of biological targets. Pyridine-based compounds have shown promise as antimicrobial, anticoagulant, and anti-glioblastoma agents, suggesting that derivatives of this compound could be promising candidates in these and other therapeutic areas. researchgate.netnih.govnih.govnih.gov

Q & A

Q. Basic

- GHS Classifications : Acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye damage (Category 1) .

- Handling : Use PPE (gloves, goggles), work under fume hoods, and avoid inhalation. Quench waste with neutralizing agents (e.g., sodium bicarbonate) before disposal .

How does the electronic environment of the pyridine ring influence its reactivity?

Advanced